N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide
Description
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is a sulfonamide-benzamide hybrid compound featuring:
- 3-(Trifluoromethyl)benzamide core: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature.
- 1,3-Thiazol-2-yl moiety: A heterocyclic aromatic system that may participate in π-π stacking or polar interactions in biological targets.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S2/c18-17(19,20)12-3-1-2-11(10-12)15(24)22-13-4-6-14(7-5-13)28(25,26)23-16-21-8-9-27-16/h1-10H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXLXRSOVSDYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Benzamide Formation: The final step involves the coupling of the sulfonamide-thiazole intermediate with 3-(trifluoromethyl)benzoic acid using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide exhibit antimicrobial properties. The thiazole moiety is known for its ability to inhibit bacterial growth. Studies have shown that derivatives of thiazole can be effective against various strains of bacteria, including resistant strains.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
2. Anticancer Properties
The compound's structural features suggest potential anticancer applications. Thiazole-based compounds have been investigated for their ability to induce apoptosis in cancer cells.
Case Study : In vitro studies reported in Cancer Letters highlighted that thiazole derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Pharmacological Applications
1. Drug Design and Development
this compound can serve as a scaffold for the design of novel drugs targeting specific diseases. The trifluoromethyl group enhances lipophilicity, improving bioavailability.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | |
| Compound B | Structure B | Anticancer | |
| This compound | Current Compound | Potentially Antimicrobial & Anticancer | Current Study |
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest low toxicity levels in vitro, but further investigations are needed.
Case Study : Toxicity assessments conducted on similar thiazole compounds showed minimal cytotoxic effects on normal human cells at therapeutic concentrations .
Mechanism of Action
The mechanism of action of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to the inhibition of enzymes such as carbonic anhydrase.
Receptor Binding: The compound can bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Insight: The -CF₃ group in the target compound likely improves membrane permeability compared to -NO₂ analogs but may reduce solubility in aqueous environments.
Modifications to the Thiazole Substituent
Key Insight : Bulky substituents on thiazole (e.g., piperazine) improve target specificity but may limit bioavailability.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The -CF₃ group increases logP compared to -NO₂ or -OCH₃ analogs, favoring blood-brain barrier penetration but risking solubility issues.
- nitro or chlorinated derivatives.
- Synthetic Feasibility : Thiazole-sulfamoyl intermediates (e.g., ) require reflux conditions with NaHCO₃ for cyclization, while trifluoromethyl groups necessitate specialized fluorinated reagents .
Biological Activity
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound contains a thiazole moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial properties : Compounds containing thiazole and sulfonamide groups have shown effectiveness against various bacterial strains.
- Anticancer effects : Some derivatives have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Enzyme inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways crucial for cell survival.
The mechanisms by which this compound exerts its biological effects can include:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to reduce the activity of DHFR, leading to decreased cell proliferation due to reduced nucleotide synthesis .
- Kinase Inhibition : The compound may inhibit specific kinases such as RET kinase, which is implicated in various cancers. Studies have demonstrated that certain benzamide derivatives can significantly reduce kinase activity in vitro .
- Modulation of Cellular Signaling Pathways : The trifluoromethyl group may enhance binding affinity to target proteins, influencing signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Properties
Research involving the compound's effect on cancer cell lines demonstrated that it could induce apoptosis in specific cancer types. The study highlighted that the compound inhibited cell proliferation by targeting RET kinase pathways, leading to reduced tumor growth in xenograft models .
Study 3: Enzyme Inhibition
In vitro assays showed that the compound effectively inhibited DHFR activity through competitive inhibition. This finding suggests that it could serve as a lead compound for developing new anticancer therapies targeting folate metabolism .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for this compound, and how is reaction progress monitored?
The synthesis involves multi-step routes:
- Thiazole ring formation : Cyclization of 2-aminothiophenol with α-haloketones under basic conditions .
- Sulfonamide linkage : Reaction of the thiazole intermediate with sulfonyl chlorides.
- Benzamide coupling : Amide bond formation using coupling reagents like EDC/HOBt. Reaction progress is monitored via thin-layer chromatography (TLC) to assess purity and completion .
Q. Which spectroscopic methods confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to verify connectivity .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches) .
Q. What structural analogs exist, and how do modifications influence bioactivity?
Analogs with varying substituents exhibit distinct activities:
| Substituent | Biological Activity | Source |
|---|---|---|
| Chlorine | Enhanced antibacterial | |
| Isopropyl | Improved solubility | |
| Methoxy | Anticancer potential | |
| The trifluoromethyl group enhances lipophilicity and metabolic stability , critical for target engagement . |
Q. What initial biological targets are hypothesized?
The compound’s sulfonamide and benzamide motifs suggest interactions with enzymes (e.g., carbonic anhydrase) or receptors via competitive inhibition . Preliminary assays may include in vitro enzyme inhibition studies .
Advanced Research Questions
Q. How can discrepancies in reported binding affinities be resolved?
Contradictions arise from methodological differences:
- Technique selection : Surface plasmon resonance (SPR) measures real-time kinetics, while fluorescence polarization may miss weak interactions .
- Buffer conditions : Ionic strength and pH alter binding; standardize using Tris-HCl (pH 7.4) .
- Computational validation : AutoDock Vina predicts binding modes; cluster results to identify dominant conformations .
Q. What strategies optimize synthetic yield while minimizing by-products?
- Step-wise optimization : Adjust temperature (e.g., 0–5°C for sulfonamide coupling) and solvent (DMF enhances solubility) .
- Inert atmosphere : Use argon/nitrogen to prevent oxidation .
- Reagent purity : Pre-purify intermediates via column chromatography .
Q. How to design derivatives for improved solubility without losing affinity?
- Hydrophilic modifications : Introduce methoxy or hydroxyl groups to the benzamide ring .
- Prodrug approaches : Attach ester-linked solubilizing moieties cleaved in vivo.
- HPLC solubility assays : Monitor aqueous solubility at physiological pH .
Q. How can AutoDock Vina predict binding interactions with enzyme targets?
- Protein preparation : Remove water molecules and add polar hydrogens.
- Grid box setup : Define the active site using X-ray crystallography data (if available).
- Docking parameters : Use default scoring functions but validate with experimental SPR data .
Q. How to validate hypothesized enzyme inhibition mechanisms?
- Competitive inhibition assays : Measure IC₅₀ values with increasing substrate concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
- Mutagenesis studies : Alter active-site residues to disrupt interaction .
Q. What analytical methods resolve stability issues under physiological conditions?
- Forced degradation studies : Expose to acidic/basic/oxidative conditions; monitor via HPLC .
- Mass spectrometry : Identify degradation products (e.g., sulfonamide hydrolysis) .
- Circular dichroism (CD) : Assess conformational changes in target proteins .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial vs. anticancer activity: How to reconcile?
Q. Q. Why do some studies report low cytotoxicity despite high in vitro affinity?
- Membrane permeability : Measure logP values; trifluoromethyl groups may reduce cellular uptake .
- Efflux pumps : Inhibit P-glycoprotein with verapamil to assess resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
